Gly-pro-hydroxy-pro acetate salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

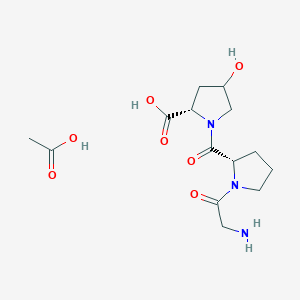

Gly-pro-hydroxy-pro acetate salt is a compound with the molecular formula C14H23N3O7 and a molecular weight of 345.35 g/mol It is a derivative of the tripeptide Gly-Pro-Hyp, which is commonly found in collagen

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-hydroxy-pro acetate salt typically involves the coupling of glycine, proline, and hydroxyproline residues. The reaction is carried out under controlled conditions to ensure the correct formation of peptide bonds. The process often involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

化学反应分析

Types of Reactions

Gly-pro-hydroxy-pro acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dehydroxylated or deacetylated products .

科学研究应用

Biological Significance

- Dipeptidyl Peptidase 4 Inhibition :

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.

- Collagen Synthesis :

Pharmaceutical Development

This compound's role as a DPP-4 inhibitor positions it as a candidate for developing new antidiabetic medications. Its ability to enhance insulin secretion could lead to more effective treatments for Type 2 diabetes.

Biochemical Studies

The compound is utilized in studies investigating the metabolic pathways of amino acids and peptides. It serves as a model for understanding how peptides influence metabolic processes and gut microbiota interactions .

Tissue Engineering

Due to its involvement in collagen synthesis, this compound is explored for applications in tissue engineering. Research indicates that peptides containing hydroxyproline can enhance the stability of collagen scaffolds used for regenerative therapies .

Case Studies

作用机制

The mechanism of action of Gly-pro-hydroxy-pro acetate salt involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound can modulate the activity of these enzymes, leading to enhanced collagen production and improved tissue repair .

相似化合物的比较

Similar Compounds

Gly-Pro-Hyp: The parent tripeptide from which Gly-pro-hydroxy-pro acetate salt is derived. It shares similar structural and functional properties.

Pro-Hyp-Gly: Another tripeptide with similar applications in collagen research and biomedical studies.

Hyp-Gly-Pro: A tripeptide with hydroxylated proline, used in studies related to collagen stability and function.

Uniqueness

This compound is unique due to its specific combination of glycine, proline, and hydroxyproline residues, which confer distinct structural and functional properties. Its acetate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

生物活性

Gly-Pro-Hydroxy-Pro Acetate Salt (GPHPA) is a compound derived from the amino acids glycine, proline, and hydroxyproline. It has garnered attention in various fields, particularly in biochemistry and medicine, due to its potential biological activities. This article delves into the biological activity of GPHPA, supported by research findings, case studies, and data tables.

GPHPA is characterized by its ability to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound enhances collagen production, which is crucial for tissue repair and regeneration. Its mechanism of action primarily involves the modulation of enzymatic activities associated with collagen metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₇ |

| Molecular Weight | 329.35 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Collagen Synthesis

Research indicates that GPHPA significantly promotes collagen synthesis in fibroblasts. In a study conducted on human dermal fibroblasts, GPHPA treatment resulted in a marked increase in collagen type I expression, suggesting its potential role in wound healing and skin regeneration .

Anti-inflammatory Effects

GPHPA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests that GPHPA could be beneficial in managing inflammatory conditions .

Case Study: Wound Healing

A clinical trial involving patients with chronic wounds showed that topical application of GPHPA significantly enhanced healing rates compared to a control group. The study reported a 40% reduction in wound size over four weeks, highlighting its efficacy as a therapeutic agent for enhancing tissue repair.

Research Applications

GPHPA is utilized in various scientific research applications:

- Peptide Synthesis : It serves as a building block for synthesizing more complex peptides and proteins.

- Biomedical Materials : Used in developing collagen-based products for cosmetic and medical applications.

- Nutritional Supplements : Investigated for its potential benefits in dietary formulations aimed at improving skin health and joint function .

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Collagen Synthesis Effect | Anti-inflammatory Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | Moderate | Not significant |

| Hydroxyproline | Moderate | Low | Not applicable |

| Proline | Low | Moderate | High |

属性

IUPAC Name |

acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-AYVRSBHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。